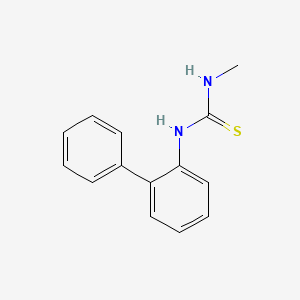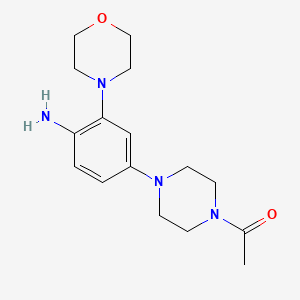![molecular formula C18H16N4O2 B5110208 N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide](/img/structure/B5110208.png)
N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide, also known as DAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide involves its ability to inhibit the activity of various enzymes and signaling pathways involved in cell growth and proliferation. Specifically, N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide has been shown to inhibit the activity of tyrosine kinases, which are implicated in cancer cell growth and proliferation. N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is implicated in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis and cell cycle arrest in cancer cells, protection against oxidative stress and inflammation in neurons, and antimicrobial activity against various bacterial and fungal strains. Additionally, N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide has been shown to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further research and development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells, which reduces the risk of toxicity and side effects. Additionally, N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide has been shown to exhibit potent activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of using N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide in lab experiments is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several potential future directions for research involving N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide, including the development of new cancer therapies, neuroprotective agents, and antimicrobial agents. Additionally, further research is needed to elucidate the molecular mechanisms underlying the biological effects of N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide, as well as to optimize its pharmacokinetic and pharmacodynamic properties. Finally, the potential applications of N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide in other fields of research, such as material science and nanotechnology, should also be explored.
Synthesemethoden
N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide can be synthesized through a multi-step process involving the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with 4-aminobenzoyl chloride. The resulting intermediate is then subjected to a series of reactions involving acetylation, reduction, and cyclization to yield N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide has been studied extensively for its potential applications in various fields of research, including cancer treatment, neuroprotection, and antimicrobial activity. In cancer research, N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection research, N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide has been shown to protect neurons from oxidative stress and inflammation, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. In antimicrobial research, N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide has been shown to exhibit potent activity against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-10(23)22-13-5-2-11(3-6-13)17-14-7-4-12(20)8-16(14)24-18(21)15(17)9-19/h2-8,17H,20-21H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXANBMLBHEYTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5282868 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(3-methoxybenzoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5110127.png)
![1-[(4-chlorophenyl)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5110137.png)
![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5110144.png)
![N-(tert-butyl)-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5110147.png)
![2,3-dichloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5110154.png)

![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5110171.png)
![5-{[(3-chloro-4-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5110185.png)

![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5110203.png)
![1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B5110210.png)

![N-(4-fluorobenzyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B5110218.png)
![4-chloro-N-{2-[(4-chloro-2-nitrophenyl)amino]-1-methylethyl}benzenesulfonamide](/img/structure/B5110224.png)